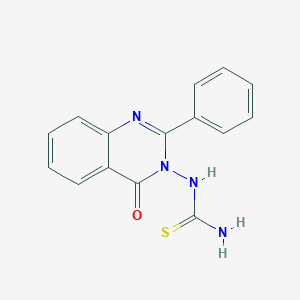![molecular formula C18H18N2O3S B506349 ISOPROPYL 4-CYANO-3-METHYL-5-[(2-PHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B506349.png)
ISOPROPYL 4-CYANO-3-METHYL-5-[(2-PHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ISOPROPYL 4-CYANO-3-METHYL-5-[(2-PHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE: is a complex organic compound with a unique structure that includes a thiophene ring, a cyano group, and an isopropyl ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ISOPROPYL 4-CYANO-3-METHYL-5-[(2-PHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactionsThe final step involves esterification with isopropyl alcohol under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
化学反応の分析
Types of Reactions: ISOPROPYL 4-CYANO-3-METHYL-5-[(2-PHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano group to an amine.
Substitution: The thiophene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
科学的研究の応用
ISOPROPYL 4-CYANO-3-METHYL-5-[(2-PHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE has several applications in scientific research:
作用機序
The mechanism of action of ISOPROPYL 4-CYANO-3-METHYL-5-[(2-PHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
ISOPROPYL 4-CYANO-3-METHYL-5-[(PHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE: A closely related compound with similar structural features.
METHYL 4-CYANO-3-METHYL-5-[(2-PHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE: Another similar compound with a methyl ester instead of an isopropyl ester.
Uniqueness: Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development .
特性
分子式 |
C18H18N2O3S |
|---|---|
分子量 |
342.4g/mol |
IUPAC名 |
propan-2-yl 4-cyano-3-methyl-5-[(2-phenylacetyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C18H18N2O3S/c1-11(2)23-18(22)16-12(3)14(10-19)17(24-16)20-15(21)9-13-7-5-4-6-8-13/h4-8,11H,9H2,1-3H3,(H,20,21) |
InChIキー |
QXUTYEONZMCXCQ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)CC2=CC=CC=C2)C(=O)OC(C)C |
正規SMILES |
CC1=C(SC(=C1C#N)NC(=O)CC2=CC=CC=C2)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6-dimethyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carbonitrile](/img/structure/B506266.png)

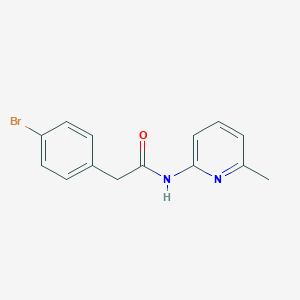
![2-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)-1,3-thiazole](/img/structure/B506270.png)
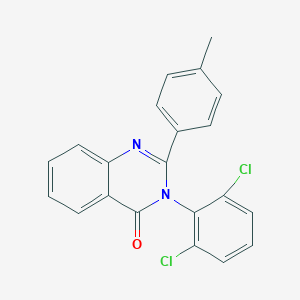
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,5-dimethoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B506277.png)
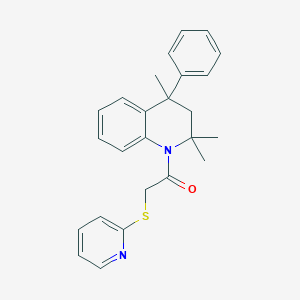
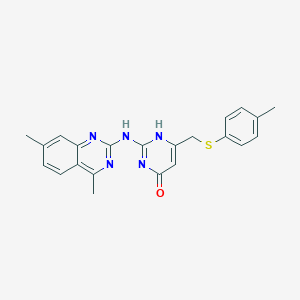
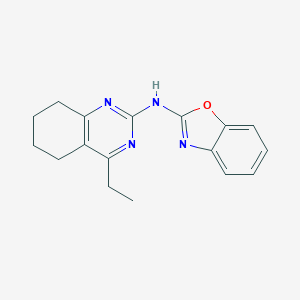
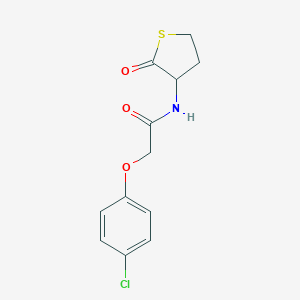
![N-[2-(4-fluorophenyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B506286.png)
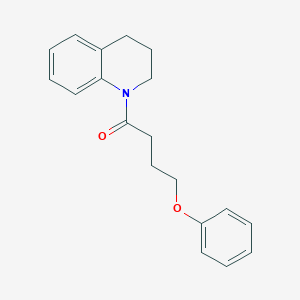
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 10H-phenothiazine-10-carboxylate](/img/structure/B506288.png)
